4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one
Description
4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one is a coumarin derivative characterized by a benzopyran-2-one core substituted with a methyl group at position 4 and an isopropyl group at position 7. Coumarins, which feature a fused benzene and pyrone ring system, are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and antioxidant properties . This article compares 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one with structurally related coumarin derivatives, focusing on substituent effects, synthesis, and physical properties.
Properties
CAS No. |
923019-31-2 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-methyl-8-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3 |
InChI Key |
OLLFKOMMNNNMHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC=C2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one derivatives, including 4-methyl-8-(1-methylethyl)-, can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction . This method allows for the selective synthesis of the desired compound by adjusting parameters such as solvent, water content, and temperature.
Industrial Production Methods: Industrial production of 2H-1-Benzopyran-2-one derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient and scalable production of coumarin derivatives, which are widely used in the development of novel drugs and other applications .
Chemical Reactions Analysis
Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-one derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Antimicrobial Properties
Research indicates that compounds similar to 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one exhibit significant antioxidant activity. A study demonstrated that benzopyran derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . Furthermore, these compounds have shown antimicrobial properties against various pathogens, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of related compounds, 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one was found to inhibit inflammation effectively. Compounds from the same family showed significant reduction in edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin . This suggests a promising application in treating inflammatory diseases.
Industrial Applications
Fragrance and Flavor Industry
Due to its pleasant aromatic profile, 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one is utilized in the fragrance industry. Its unique scent makes it suitable for incorporation into perfumes and flavorings. The compound's stability under various conditions enhances its desirability for commercial applications.
Data Table: Summary of Applications
Case Studies
-
Anti-inflammatory Screening
A study conducted on a series of benzopyran derivatives demonstrated that compounds similar to 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one exhibited up to 44% inhibition of inflammation within three hours post-administration in animal models. This highlights the compound's potential as an effective anti-inflammatory agent . -
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between these compounds and cyclooxygenase enzymes (COX). The results indicated that 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one binds effectively to COX, suggesting a mechanism for its anti-inflammatory action .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate various signaling pathways and molecular interactions.
Comparison with Similar Compounds
Structural Analogues
The substituent positions on the coumarin scaffold significantly alter molecular behavior. Below is a comparison of key structural analogues:
Key Observations :
- Substituent Position : The target compound’s methyl group at C4 and isopropyl at C8 contrast with analogues like 14f (C6 methyl) and 8c (C7 methyl). Positional differences influence steric effects and electronic distribution.
- Functional Groups : The isopropyl group in the target compound enhances lipophilicity compared to hydrophilic substituents (e.g., hydroxyl in Phenprocoumon or ethoxy in 14f ).
Physical Properties
Melting points and solubility vary with substituent polarity:
- Hydrophilic Groups : Phenprocoumon (4-hydroxy) and 14f (ethoxy) exhibit moderate melting points (94–178°C) due to hydrogen bonding .
- Lipophilic Groups : The isopropyl group in the target compound likely reduces solubility in polar solvents, favoring organic phases.
Pharmacological Activities
- Anticoagulant Activity : Phenprocoumon’s 4-hydroxy and 3-alkyl substituents are critical for anticoagulant effects .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., dichlorobenzoyl in 8c ) show enhanced bioactivity .
- Antioxidant Potential: Methyl and isopropyl groups may synergize to scavenge free radicals, as seen in 7-hydroxycoumarin derivatives .
Biological Activity
4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one, commonly referred to as a chromone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of benzopyran derivatives known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one can be represented as follows:
This structure features a chromone backbone, which is critical for its biological activity. The presence of the methyl and isopropyl groups at specific positions enhances its lipophilicity and bioactivity.
Antioxidant Activity
Research has demonstrated that chromone derivatives exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. In a comparative study, 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one showed a notable inhibition rate against free radicals, indicating its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory effects of chromone derivatives. For instance, compounds similar to 4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one have been shown to significantly reduce inflammation in carrageenan-induced edema models. In one study, derivatives exhibited up to 44% reduction in edema volume compared to standard drugs like indomethacin . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.
Anticancer Activity
Chromone derivatives have also been investigated for their anticancer properties. In vitro studies on prostate cancer cell lines revealed that certain derivatives induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest. Specifically, compounds demonstrated the ability to down-regulate anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., P53) . Molecular docking studies suggest that these compounds bind effectively to the active sites of key enzymes involved in cancer progression.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pechmann condensation or Friedel-Crafts acylation, with modifications to substituent positioning. For example, introducing the isopropyl group at the 8-position requires careful control of electrophilic substitution conditions (e.g., temperature, catalyst selection). Yield optimization often involves adjusting solvent polarity (e.g., dichloromethane vs. acetic acid) and reaction time .
Q. How can researchers confirm the structural identity of this coumarin derivative?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous coumarins (e.g., 8-benzoyl-7-hydroxy-4-methyl derivatives) . Complementary methods include:
- NMR : Analyze and spectra for coupling patterns (e.g., isopropyl group splitting at δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : While specific data for this compound are limited, analogous coumarins show moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in water. Stability testing should include:
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C for coumarins) .
Advanced Research Questions
Q. How can contradictory data on physicochemical properties (e.g., log P, melting point) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve them:
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .
- Differential Scanning Calorimetry (DSC) : Confirm melting point consistency and detect polymorphs .
- Chromatographic Log P Determination : Use reverse-phase HPLC with calibrated standards .
Q. What strategies are effective in optimizing regioselectivity during functionalization of the coumarin core?
- Methodological Answer : Regioselectivity at the 4- and 8-positions can be controlled via:
- Directing Groups : Install electron-donating groups (e.g., -OCH) to guide electrophilic substitution.
- Catalytic Systems : Use Lewis acids (e.g., AlCl) for Friedel-Crafts reactions or Pd catalysts for cross-coupling .
- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbitals .
Q. How can researchers address gaps in toxicity and ecotoxicological data for this compound?
- Methodological Answer : Leverage read-across approaches using structurally similar coumarins:
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity and bioaccumulation potential.
- In Vitro Assays : Perform Ames tests for mutagenicity and zebrafish embryo toxicity screens .
- Environmental Fate Studies : Simulate degradation pathways via HPLC-MS/MS to identify persistent metabolites .
Q. What mechanistic insights exist regarding its biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Coumarins often target enzymes like phosphatidylinositol 3-kinase (PI3K) or cytochrome P450. To study this compound:
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., LY294002 analogs as references) .
- Molecular Docking : Map interactions with binding pockets (e.g., PI3K’s ATP-binding site) using AutoDock Vina .
- SAR Studies : Modify substituents (e.g., isopropyl vs. methyl groups) to correlate structure with activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s reactivity with nucleophiles?
- Methodological Answer : Reactivity variations may stem from solvent effects or competing reaction pathways. Resolve by:
- Kinetic Monitoring : Use in situ FTIR or NMR to track intermediate formation.
- Solvent Screening : Compare rates in polar protic (e.g., methanol) vs. aprotic (e.g., THF) solvents .
- Computational Analysis : Calculate activation energies for proposed mechanisms (e.g., Michael addition vs. ring-opening) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
